![molecular formula C14H14ClN3O2 B2914705 4-(2-chlorophenyl)-6-ethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 899942-86-0](/img/structure/B2914705.png)
4-(2-chlorophenyl)-6-ethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Descripción
This compound belongs to the tetrahydro-pyrrolo[3,4-d]pyrimidine-2,5-dione class, characterized by a bicyclic framework with fused pyrrolidine and pyrimidine rings. Key structural features include:
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-6-ethyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-2-18-7-10-11(13(18)19)12(17-14(20)16-10)8-5-3-4-6-9(8)15/h3-6,12H,2,7H2,1H3,(H2,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQZJBZKSTWZLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-(2-chlorophenyl)-6-ethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine class of heterocycles. This article focuses on its biological activities, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 281.72 g/mol. The presence of the 2-chlorophenyl group suggests potential interactions with biological targets due to its electron-withdrawing properties.
Biological Activity Overview
Research indicates that compounds similar to pyrrolopyrimidines exhibit a range of biological activities:
- Antiviral Activity : Several derivatives have shown antiviral properties against various viruses. For instance, compounds with similar structures have been reported to inhibit HIV-1 reverse transcriptase (RT) with IC50 values in the low micromolar range .
- Anticancer Potential : Pyrrolopyrimidine derivatives have demonstrated significant anticancer activity through mechanisms that may involve apoptosis induction and cell cycle arrest in cancer cell lines. Some studies report IC50 values as low as 0.23 μM against specific cancer types .
- Anti-inflammatory Effects : Compounds in this class have also shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Antiviral Efficacy :
- Anticancer Activity :
- Anti-inflammatory Mechanism :
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 (μM) | Reference |
---|---|---|---|
Pyrrolopyrimidine A | Antiviral (HIV-1 RT) | 2.95 | |
Pyrrolopyrimidine B | Anticancer (Breast) | 0.26 | |
Pyrrolopyrimidine C | Anti-inflammatory | N/A |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound may act as an inhibitor for enzymes involved in viral replication and cancer cell proliferation.
- Receptor Interaction : The chlorophenyl moiety can enhance binding affinity to specific receptors or enzymes, leading to increased biological activity.
Comparación Con Compuestos Similares
Structural and Functional Analogues
The following table summarizes key analogues, their substituents, and reported bioactivities:
Key Observations
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., 2-chlorophenyl, 4-cyanophenyl) are prevalent in elastase inhibitors, likely enhancing target binding via hydrophobic and dipole interactions . Hydroxyl or methoxy groups (e.g., 4j, Compound A) correlate with antimicrobial and anti-diabetic activities, possibly due to improved solubility and hydrogen-bonding capacity .
Potency and Selectivity :
- Compound A’s α-glucosidase inhibition (IC₅₀: 1.02 µg/ml) surpasses the standard ascorbic acid (IC₅₀: 1.03 µg/ml), highlighting the significance of the 4-hydroxyphenyl and benzyl groups for diabetes therapy .
- The allyl vs. ethyl substitution at position 6 (CAS 455949-77-6 vs. target compound) may alter conformational flexibility, impacting enzyme inhibition efficacy .
Data gaps in melting points, solubility, and thermodynamic stability limit direct comparisons but underscore the need for further characterization .
Research Findings and Implications
- Neutrophil Elastase Inhibitors : Derivatives with halogenated aryl groups (e.g., 2-chlorophenyl, 3-trifluoromethylphenyl) dominate patent literature, suggesting their role in treating inflammatory diseases .
- Anti-Diabetic Potential: The 4-hydroxyphenyl-benzyl combination in Compound A demonstrates that minor structural changes can yield significant therapeutic improvements .
- Safety and Handling : Analogues like CAS 1171697-05-4 require stringent safety protocols (e.g., P201, P210 precautions) due to reactive substituents .
Q & A
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases, phosphodiesterases) at 10–100 μM concentrations. Use fluorescence-based or colorimetric readouts (e.g., ATPase activity for kinases). Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate measurements .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogen (F, Br) or methoxy groups at the 2-chlorophenyl position. Compare IC₅₀ values in target assays .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE software to identify critical hydrogen-bonding (C=O, NH) and hydrophobic (chlorophenyl, ethyl) moieties .
- Data table :
Substituent | Position | IC₅₀ (μM) | LogP |
---|---|---|---|
Cl | 2-Ph | 0.45 | 2.8 |
F | 2-Ph | 1.2 | 2.5 |
OCH₃ | 4-Ph | >10 | 1.9 |
Q. What computational strategies are effective for predicting binding modes and target engagement?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 3QKK for kinases). Focus on π-π stacking between chlorophenyl and kinase hinge regions .
- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Calculate binding free energies via MM-PBSA .
Q. How should contradictory data on biological activity be resolved?
- Methodological Answer :
- Source validation : Cross-check assay conditions (e.g., ATP concentration in kinase assays).
- Off-target profiling : Screen against a panel of 50+ kinases/phosphatases to rule out promiscuity .
- Meta-analysis : Apply Bayesian statistics to integrate data from multiple studies, weighting by assay robustness (e.g., Z’-factor >0.5) .
Q. What experimental designs are optimal for studying metabolic stability and toxicity?
- Methodological Answer :
- Hepatic microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS. Calculate t₁/₂ and intrinsic clearance .
- Cytotoxicity : Use MTT assays in HEK293 and HepG2 cells at 24–72 hr exposures. Include ROS detection (DCFH-DA probe) for oxidative stress assessment .
Methodological Considerations for Reproducibility
- Synthesis reproducibility : Document reaction stoichiometry, solvent purity (HPLC-grade), and inert atmosphere (N₂/Ar) for alkylation steps .
- Data reporting : Adhere to FAIR principles—include raw NMR spectra, crystal coordinates, and assay protocols in supplementary materials .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.